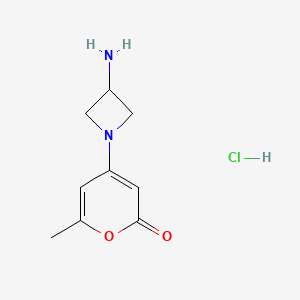

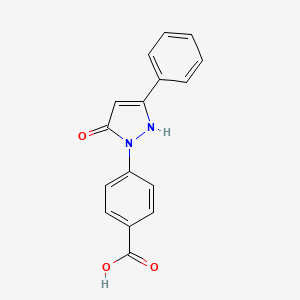

![molecular formula C20H13N3O3S B2958164 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 314028-18-7](/img/structure/B2958164.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and diverse, contributing to their wide range of applications . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzothiazole derivatives show luminescent properties and are used in white light emission .科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, and has shown promising activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable or even superior to standard reference drugs .

Antifungal and Antibacterial Properties

Recent advancements in benzothiazole research have led to the synthesis of derivatives that exhibit significant antibacterial and antifungal activities. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and the yeast Candida albicans, showing promising results .

Optical Material Applications

Hydrazonylsulfones, which can be derived from benzothiazoles, have been studied for their potential as optical materials. Structural studies, including Hirshfeld surface analysis and PIXEL calculations, have been conducted to understand their stability and interactions, which are crucial for developing optical materials .

Antiviral Agents

Benzothiazoles have been identified as potential antiviral agents through high-throughput drug discovery screens. They have been explored as inhibitors of viral protease and RNA-dependent RNA polymerase, which are key components in the replication cycle of viruses .

Synthesis of Hybrid Molecules

The versatility of benzothiazoles allows for the creation of hybrid molecules with enhanced biological activity. Molecular hybridization techniques have been employed to synthesize benzothiazole derivatives with improved pharmacological profiles .

In Silico Drug Design

Benzothiazole derivatives have been used in molecular modeling and in silico docking studies. These studies help in predicting the interaction of these compounds with biological targets, aiding in the design of more potent drugs .

作用機序

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide are primarily associated with anti-tubercular activity . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . They have also been found to inhibit various enzymes such as dihydroorotase , DNA gyrase , and others .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which results in the prevention of the growth of M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .

Biochemical Pathways

The affected pathways primarily involve the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth of M. tuberculosis . This is achieved through the inhibition of various enzymes, leading to the prevention of prostaglandin biosynthesis .

将来の方向性

The future directions for research on benzothiazole derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. There is also a need for more comprehensive studies on their safety and hazards. The development of new methods for the natural product inspired bioactive glycohybrids is another promising area of research .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTYBMBWIJYKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)

![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)

![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)